Disperse Red 118
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[3-chloro-4-[(2,6-dibromo-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Br2ClN4O4/c17-12-7-11(23(26)27)8-13(18)16(12)21-20-15-2-1-10(9-14(15)19)22(3-5-24)4-6-25/h1-2,7-9,24-25H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMNGPGUKCHNKOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N(CCO)CCO)Cl)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Br2ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701037495 | |
| Record name | 2,2'-({3-Chloro-4-[(2,6-dibromo-4-nitrophenyl)diazenyl]phenyl}imino)diethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701037495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61480-15-7, 52623-75-3 | |
| Record name | 2,2′-[[3-Chloro-4-[2-(2,6-dibromo-4-nitrophenyl)diazenyl]phenyl]imino]bis[ethanol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61480-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-((3-Chloro-4-((2,6-dibromo-4-nitrophenyl)azo)phenyl)imino)bisethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061480157 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-({3-Chloro-4-[(2,6-dibromo-4-nitrophenyl)diazenyl]phenyl}imino)diethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701037495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-[[3-chloro-4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]imino]bisethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.085 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethanol, 2,2'-[[3-chloro-4-[2-(2,6-dibromo-4-nitrophenyl)diazenyl]phenyl]imino]bis | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.098 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Spectroscopic and Analytical Characterization of Disperse Red 118
High-Resolution Spectroscopic Techniques for Structural Elucidation
High-resolution spectroscopic methods provide detailed insights into the molecular structure and functional group composition of Disperse Red 118.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) in Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. Both ¹H NMR and ¹³C NMR provide complementary information about the chemical environment of hydrogen and carbon atoms, respectively. For this compound, with its complex structure featuring aromatic rings, an azo group, a nitro group, and alkyl chains with hydroxyl functionalities, NMR is indispensable for confirming its synthesized structure and purity researchgate.net.
The ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the aromatic rings, the methylene (B1212753) (-CH₂-) and methine (-CH-) groups of the ethyl chains, and the hydroxyl (-OH) protons. The chemical shifts and splitting patterns of these signals provide information about the connectivity and proximity of different atomic nuclei. For instance, aromatic protons typically resonate in the δ 6.5-8.5 ppm range, while aliphatic protons from the ethyl chains would appear at higher field (lower ppm values). The presence of electron-withdrawing groups like nitro and halogens would influence the chemical shifts of nearby protons mdpi.com.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon backbone. Expected signals would include those for aromatic carbons, carbons bearing substituents (like halogens, nitro groups, and the azo linkage), and the aliphatic carbons of the ethyl chains. The chemical shift of the azo carbon (-N=N-) and the carbons directly attached to the nitro group and halogens would be particularly diagnostic washington.edu.
Table 3.1.1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound Fragments
| Structural Fragment | Expected ¹H NMR (δ, ppm) | Expected ¹³C NMR (δ, ppm) |
| Aromatic Protons (ortho to N) | 6.8-7.5 | 110-130 |
| Aromatic Protons (meta to N) | 7.0-7.8 | 115-135 |
| Aromatic Protons (para to N) | 7.0-8.0 | 120-140 |
| Aromatic Carbon (ipso to N=N) | N/A | 140-160 |
| Aromatic Carbon (ipso to Cl) | N/A | 130-145 |
| Aromatic Carbon (ipso to NO₂) | N/A | 145-160 |
| Aromatic Carbon (ipso to Br) | N/A | 110-125 |
| Aliphatic CH₂ (adjacent to N) | 3.5-4.0 | 45-55 |
| Aliphatic CH₂ (adjacent to OH) | 3.7-4.2 | 55-65 |
| Aliphatic OH Proton | 2.0-5.0 (variable) | N/A |
Vibrational Spectroscopy (FT-IR) for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by analyzing the absorption of infrared radiation, which causes molecular vibrations. The FT-IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its various functional groups uc.edulibretexts.orgacs.org.
Key expected absorption bands include:
N=N stretching: A weak to medium intensity band typically found in the region of 1400-1600 cm⁻¹ for azo compounds, though it can be influenced by conjugation researchgate.net.
Nitro group (NO₂): Strong asymmetric and symmetric stretching vibrations are expected around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively uc.edulibretexts.org.
Hydroxyl group (O-H): A broad and strong absorption band in the region of 3500-3200 cm⁻¹ due to hydrogen bonding is anticipated from the ethanolamine (B43304) side chains uc.edulibretexts.org.
C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹ (around 3030 cm⁻¹), while aliphatic C-H stretching from the ethyl groups will be observed below 3000 cm⁻¹ (around 2850-2960 cm⁻¹) uc.edulibretexts.org.
Aromatic C=C stretching: Multiple bands in the 1600-1450 cm⁻¹ region are characteristic of aromatic ring vibrations uc.edulibretexts.org.
C-N stretching: Bands in the 1300-1000 cm⁻¹ region can be indicative of C-N bonds present in the amine and azo linkages uc.edulibretexts.org.
C-Halogen stretching (C-Br, C-Cl): These vibrations typically occur in the fingerprint region (below 1500 cm⁻¹), often in the 800-500 cm⁻¹ range, and can be strong uc.edulibretexts.org.
Table 3.1.2: Expected FT-IR Absorption Bands for this compound Functional Groups
| Functional Group | Expected Absorption (cm⁻¹) | Intensity |
| O-H (hydroxyl) | 3500-3200 | Strong, broad |
| Aromatic C-H | 3100-3000 | Medium |
| Aliphatic C-H | 3000-2850 | Medium |
| Nitro (NO₂) | 1550-1500 | Strong |
| Nitro (NO₂) | 1350-1300 | Strong |
| Aromatic C=C | 1600-1450 | Medium |
| N=N (azo) | 1400-1600 | Weak-Medium |
| C-N | 1300-1000 | Medium |
| C-Br / C-Cl | 800-500 | Strong |
Note: Specific assignments require experimental data; these are based on general functional group correlations uc.edulibretexts.orgresearchgate.net.
Ultrafast Time-Resolved Spectroscopy for Excited-State Dynamics
Ultrafast spectroscopy techniques are essential for probing the rapid events that occur after photoexcitation, such as isomerization, internal conversion, and intersystem crossing, which are critical for understanding the photophysical behavior of azo dyes like this compound.
Femtosecond Transient Absorption Spectroscopy
Femtosecond transient absorption spectroscopy allows researchers to monitor the evolution of excited states by measuring the change in absorption over time following a short laser pulse excitation. For azo dyes, this technique is instrumental in elucidating the photoisomerization process, which involves the conversion between trans and cis isomers upon light absorption uni-kiel.deresearchgate.netnih.govresearchgate.net.
Studies on similar push-pull azobenzene (B91143) derivatives, such as Disperse Red 1, have revealed a biphasic decay of the excited state, typically with time constants in the picosecond range (e.g., τ₁ ≈ 100 fs to 0.2 ps and τ₂ ≈ 0.5 ps to 1.4 ps) uni-kiel.denih.gov. The initial fast decay (τ₁) is often attributed to internal conversion from the initially excited ππ* state to a lower-lying nπ* state, while the subsequent decay (τ₂) is associated with isomerization and relaxation to the ground state uni-kiel.deresearchgate.netnih.gov. The exact dynamics can be influenced by the solvent environment and the specific substituents on the azo dye uni-kiel.denih.gov.
Table 3.2.1: Typical Excited-State Lifetimes for Azo Dyes (e.g., Disperse Red 1) in Transient Absorption Studies
| Time Constant | Typical Value (ps) | Assignment | Reference |
| τ₁ | 0.06 - 0.2 | ππ* → nπ* internal conversion | uni-kiel.denih.govresearchgate.net |
| τ₂ | 0.5 - 1.4 | Isomerization and relaxation to S₀ state | uni-kiel.denih.gov |
Note: These values are representative for Disperse Red 1 and similar azo dyes; specific data for this compound may differ.
Fluorescence Lifetime and Quantum Yield Analysis
Fluorescence lifetime refers to the average time a molecule remains in the excited state before emitting a photon, while quantum yield quantifies the efficiency of this fluorescence process. Azo dyes, due to their efficient non-radiative decay pathways such as photoisomerization and internal conversion, often exhibit low fluorescence quantum yields (typically in the range of 10⁻³ to 10⁻⁵) and short fluorescence lifetimes researchgate.net.
The presence of electron-donating and electron-withdrawing groups, as in this compound, can influence these photophysical parameters. While specific experimental values for this compound are not widely reported, studies on related compounds suggest that fluorescence quantum yields are generally low, with lifetimes in the picosecond to nanosecond range, if fluorescence is observable at all researchgate.netuni-regensburg.deacs.org.
Table 3.2.2: Typical Fluorescence Properties for Azo Dyes
| Property | Typical Value/Range | Notes | Reference |
| Fluorescence Quantum Yield | 10⁻³ - 10⁻⁵ | Low due to efficient non-radiative decay pathways (isomerization) | researchgate.netuni-regensburg.de |
| Fluorescence Lifetime | Picoseconds to Nanoseconds | Dependent on molecular structure and environment | researchgate.netacs.org |
Note: These are general observations for azo dyes; specific measurements for this compound would be required for precise values.
Excited State Absorption and Anisotropy Studies
Excited-state absorption (ESA) spectroscopy probes transitions from the initially excited state to higher-lying excited states, providing further insight into the electronic structure of transient species. Anisotropy measurements, often performed in conjunction with transient absorption, track the orientational relaxation of excited molecules. This can provide information about the excited-state lifetime and the dynamics of molecular processes like isomerization uni-kiel.deuni-regensburg.de.
For azo dyes, ESA spectra can reveal the absorption characteristics of both the trans and cis isomers in their excited states. Anisotropy decay studies can help distinguish between different relaxation pathways and determine the time scales of molecular reorientation or isomerization. Studies on Disperse Red 1 have shown that anisotropy measurements can provide valuable complementary data to transient absorption, helping to assign spectral features and understand the dynamics of excited-state processes uni-kiel.de.
Table 3.2.3: Information from Anisotropy Studies in Excited-State Dynamics
| Parameter Measured | Information Gained | Typical Application for Azo Dyes | Reference |
| Anisotropy Decay | Rotational diffusion times, excited-state lifetimes, isomerization dynamics | Probing isomerization pathways | acs.orguni-kiel.de |
| Excited-State Absorption Spectra | Identification of excited-state species, electronic transitions, relaxation pathways | Characterizing transient isomers | uni-kiel.deresearchgate.netuni-regensburg.de |
Note: Specific anisotropy decay times for this compound are not detailed in the reviewed literature, but the technique is applicable.
Compound Names:
this compound
Theoretical and Computational Investigations of Disperse Red 118 Electronic Structure and Reactivity
Quantum Chemical Calculations for Ground and Excited State Properties
Quantum chemical calculations provide a fundamental understanding of the electronic landscape of Disperse Red 118, encompassing both its stable ground state and its transient excited states.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a primary computational tool for determining the equilibrium geometry of molecules and mapping their ground-state electronic structure. For azo dyes like this compound, DFT calculations are employed to optimize molecular configurations, revealing bond lengths, bond angles, and electron distribution. Studies on related azo dyes, such as Disperse Red 1 (DR1), indicate that DFT can accurately predict ground-state properties, including the planarity of the trans isomer and the distorted, higher-energy cis isomer researchgate.net. These calculations also provide insights into molecular stability and potential tautomeric forms researchgate.netresearchgate.net. For instance, DFT calculations have been used to investigate the structural and electronic properties of various azo dyes, including their bond lengths and angles, to understand their chemical behavior researchgate.netbhu.ac.in.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions and Absorption Spectra
Time-Dependent Density Functional Theory (TD-DFT) extends DFT to study excited-state properties, particularly electronic transitions that give rise to a molecule's absorption spectrum. For this compound and similar azo dyes, TD-DFT is used to predict the wavelengths of maximum absorption (λ_max) and the nature of these electronic transitions, often characterized as π-π* or n-π* transitions researchgate.netresearchgate.netresearchgate.net. These calculations help interpret experimental UV-Vis spectra and understand how substituents influence these optical properties researchgate.netresearchgate.netresearchgate.net. For example, TD-DFT calculations have been employed to predict the appearance of distinct n-π* and π-π* bands in Disperse Red 1 under specific conditions researchgate.netnih.gov. The computational analysis of electronic transitions is vital for understanding how these molecules interact with light.
Photoisomerization Mechanisms and Potential Energy Surfaces
A key photochemical property of azo dyes is their ability to undergo photoisomerization, typically converting between trans and cis configurations upon light absorption. Computational methods are crucial for mapping the energy landscapes associated with these transformations.
Elucidation of Rotation and Inversion Pathways for Azo Dyes
The photoisomerization of azo dyes, including this compound, generally involves either rotation or inversion around the central N=N azo bond nih.govaip.org. Computational studies, particularly those mapping potential energy surfaces (PESs), help distinguish between these pathways. For push-pull substituted azo dyes like DR1, quantum chemical calculations suggest that rotation around the N=N bond leads to regions where conical intersections can occur, facilitating the transition to the excited state nih.govrsc.org. In contrast, inversion pathways might keep the ground and excited state energy surfaces well separated nih.gov. Research on similar azo dyes indicates that while rotation is a common mechanism, inversion can be favored in push-pull substituted systems nih.govrsc.org. The trans isomer is generally more stable, and light absorption promotes the molecule to an excited state from which it can transition to the cis isomer, which is often more unstable due to steric repulsion between the phenyl rings researchgate.net.
Conical Intersections and Non-Adiabatic Dynamics
Conical intersections (CIs) are critical points on potential energy surfaces where two or more electronic states become degenerate, enabling rapid, non-adiabatic transitions between states nih.govnih.gov. For azo dyes, CIs are fundamental to the ultrafast photoisomerization process. Computational studies aim to locate and characterize these CIs on the ground (S₀) and excited (S₁, S₂) state potential energy surfaces nih.govnih.govacs.org. Upon photoexcitation, azo dyes typically relax from an optically allowed state (e.g., S₂) to a lower-lying state (e.g., S₁), where a CI can facilitate internal conversion back to the ground state (S₀) rsc.orgnih.govacs.org. The presence and accessibility of these CIs dictate the efficiency and pathways of photoisomerization rsc.orgnih.govacs.org. For instance, studies have identified CIs between S₂/S₁ and S₁/S₀ states that are crucial for the deactivation and isomerization processes in related azo compounds nih.govacs.org.
Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Indices
Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into a molecule's chemical reactivity and electronic properties researchgate.netdergipark.org.tryoutube.comnih.gov. The HOMO represents the electron-donating ability, while the LUMO represents the electron-accepting ability researchgate.netdergipark.org.tryoutube.comnih.gov. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a key indicator of a molecule's stability and reactivity; a larger gap generally implies greater stability and reduced reactivity researchgate.netnih.gov.
Functionalization and Advanced Material Applications of Disperse Red 118
Integration of Disperse Red 118 in Polymer Matrices for Optical Devices
The incorporation of this compound and its analogues into polymer matrices has been a key area of research for developing advanced optical materials, leveraging their photoresponsive and nonlinear optical properties.
Photoisomerization and Second Harmonic Generation in Polymer Films
Azo dyes, including Disperse Red 1 (DR1), are known for their ability to undergo reversible trans-cis photoisomerization upon irradiation with light. This phenomenon can induce significant changes in their molecular orientation and optical properties, making them suitable for nonlinear optics (NLO) applications like second harmonic generation (SHG).
When DR1 is doped into polymer matrices such as poly(methyl methacrylate) (PMMA) or poly(4-vinylpyridine) (P4VP), photoisomerization can lead to photoinduced anisotropy and NLO responses. Studies have shown that photoisomerization can cause a decrease in the SHG signal, attributed to both irreversible molecular disorientation and reversible cis-trans isomerization researchgate.net. In P4VP matrices, the photoinduced second-order nonlinear optical (NLO) response, which is crucial for SHG, reaches its peak at approximately 23 wt% concentration, while photoinduced birefringence continues to increase up to 51 wt% spiedigitallibrary.org. This divergence suggests that chromophore-chromophore interactions begin to hinder polar order at lower concentrations, impacting the NLO response more than axial order spiedigitallibrary.org.
In nematic liquid crystal (LC) E7 doped with DR1, an order parameter (S) of 0.569 was achieved, indicating good alignment of dye molecules with the LC director axis researchgate.net. This alignment facilitated the formation of optical index gratings via overlapping laser beams, leading to self-diffraction efficiencies of up to 3.29% with a rise time of 10.6 ms (B15284909) at a 1.0% DR1 concentration researchgate.net. The non-linear index coefficient () was determined to be researchgate.net.
Table 5.1.1: Photoisomerization-Induced Properties of Disperse Red 1 in Polymer Films
| Property | Polymer Matrix | Concentration | Key Finding | Citation |
| SHG Signal Change | PMMA | Varies | Decrease due to photoisomerization (reversible/irreversible) | researchgate.net |
| Photoinduced Birefringence | P4VP | Up to 51 wt% | Increases with concentration | spiedigitallibrary.org |
| Photoinduced NLO Response | P4VP | Peak at 23 wt% | Peaks at lower concentration than birefringence | spiedigitallibrary.org |
| Order Parameter (S) | Nematic LC E7 | 0.3-1.0% | 0.569 | researchgate.net |
| Max Self-Diffraction Efficiency | Nematic LC E7 | 1.0% | 3.29% | researchgate.net |
| Min Rise Time | Nematic LC E7 | 0.3% | 10.6 ms | researchgate.net |
| Non-linear index coefficient () | Nematic LC E7 | 1.0% | researchgate.net |
All-Optical Logic Gates and Figure of Merit Enhancement in Hybrid Films
The photoisomerization capability of azo dyes like DR1 makes them promising candidates for all-optical logic gates, which are fundamental components in optical computing. Research has focused on incorporating these dyes into hybrid organic-inorganic matrices to enhance their performance and figure of merit (FOM).
DR1 dispersed in sol-gel germanium/Ormosil organic-inorganic hybrid films has demonstrated the formation of transient holographic gratings, enabling all-optical switching aip.orgaip.org. These films have shown improved compatibility between the dopant and the matrix compared to DR1/polymer films, leading to an enhanced FOM aip.org. By using a transient grating mechanism initiated by DR1's photoisomerization, a three-input AND all-optical logic gate was successfully demonstrated, albeit operating at slow frequencies in the hertz range for detailed observation aip.orgaip.org. The development of organic thin films with tailored nonlinear optical properties is crucial for advancing all-optical logic devices, with FOM serving as a key metric for device efficiency dtic.mil.
Table 5.1.2: All-Optical Logic Gate Performance in Hybrid Films
| Material System | Logic Gate Type | Key Feature | Figure of Merit (FOM) | Citation |
| DR1/PMMA | Not specified | Nonlinear optical (NLO) response | Lower than DR1/Ormosil | aip.org |
| DR1/Germanium/Ormosil Hybrid | AND gate (3-input) | Transient grating, improved compatibility | Improved (vs. DR1/polymer) | aip.org, aip.org |
| Organic Thin Films for Photonics | General | Potential for all-optical logic | Not specified | dtic.mil |
Influence of Side Chain Modifications on Doping and Performance in Advanced Media
In the context of dyeing, studies on disperse azo dyes have shown that the position of functional groups and the length of alkyl chains in the dye's side chains critically impact absorption wavelengths and dyeing performance, including color fastness mdpi.comnih.gov. Specifically, a reduced electron-withdrawing effect and the presence of longer alkyl chains have been found to decrease color-fastness performance mdpi.comnih.gov. Functionalized side-chain push-pull azo polymer thin films have also been investigated, where structural changes induced by photoisomerization were observed via transmittance spectra acs.org. Furthermore, modifications to polymer matrices, such as the use of sodium p-toluenesulfonate (P-TSNa) to functionalize polypyrrole (PPy) fibers, can alter how metal cations are attracted to the side chains, influencing material properties nih.gov.
Table 5.2: Influence of Side Chains on Dyeing Performance
| Dye/Polymer System | Side Chain Modification | Impact on Absorption/Performance | Citation |
| Disperse Azo Dyes / PET | Functional group position, alkyl chain length | Major impact on absorption wavelength & performance; reduced EWG/alkyl chains decrease color fastness | mdpi.com, nih.gov |
| Functionalized Side-Chain Push-Pull Azo Polymers | Varies | Structural changes by photoisomerization observed via transmittance spectra | acs.org |
| PPy Fiber | Sodium p-toluenesulfonate (P-TSNa) modification | Alters attraction of metal cations to side chains | nih.gov |
Development of Novel Chromophores with Tailored Optoelectronic Responses
Disperse Red 1 (DR1) serves as a benchmark compound for evaluating the second-order nonlinear optical (NLO) properties of new chromophores. Research efforts are directed towards synthesizing novel molecules with enhanced optoelectronic responses by modifying structures based on or inspired by DR1.
DR1 exhibits a (\mu\beta) value (ground state dipole moment times the vector component of the quadratic hyperpolarizability) of esu at an incident wavelength of 1907 nm, making it a standard reference for NLO applications mdpi.com. Novel copper(I) complexes have been developed that surpass DR1, showing (\mu\beta) values ranging from 957–1100 (\times 10^{-48}) esu mdpi.com. In terms of structural modifications, Disperse Red 2 (DR2) doped in PMMA showed an electro-optic coefficient (r33) of 0.8 pm/V, which was lower than that of DR1 in PMMA, suggesting that changes to the azo-bridge moiety can affect electron transfer and optical response soton.ac.uk.
Further structural tuning has been explored by creating bis-azo polymers based on DR1. For instance, a polymer (B5) with the basic DR1 structure had an absorption peak at 475 nm. Introducing a chlorine substituent (B3) shifted this peak to 498 nm, while adding a second phenylazo group (B1) shifted it further to 506 nm acs.org. These modifications demonstrate how structural alterations can tailor the absorption characteristics of azo chromophores for specific optoelectronic applications. DR1 also holds potential for nonlinear plasmonics when integrated with metal nanoparticles researchgate.net.
Table 5.3: Optoelectronic Properties of Azo Dyes and Derivatives
| Chromophore/System | Property | Value/Observation | Benchmark/Comparison | Citation |
| Disperse Red One (DR1) | (\mu\beta) (NLO response) | esu (at 1907 nm) | Reference | mdpi.com |
| Novel Copper(I) Complexes | (\mu\beta) (NLO response) | 957–1100 (\times 10^{-48}) esu | Higher than DR1 | mdpi.com |
| Disperse Red 2 / PMMA | Electro-optic coefficient () | 0.8 pm/V (at 10% wt) | Lower than DR1/PMMA | soton.ac.uk |
| DR1-based Bis-azo Polymer (B5) | Absorption Peak | 475 nm | Reference | acs.org |
| DR1-based Bis-azo Polymer (B3) | Absorption Peak | 498 nm (Cl substituted) | Shifted vs B5 | acs.org |
| DR1-based Bis-azo Polymer (B1) | Absorption Peak | 506 nm (bis-phenylazo) | Further shifted vs B5 | acs.org |
Application in Supercritical Carbon Dioxide Dyeing for Process Advancement
Supercritical carbon dioxide (scCO2) dyeing is an environmentally friendly alternative to traditional water-based dyeing, offering advantages such as reduced water consumption, elimination of wastewater pollution, and energy efficiency. Disperse dyes are particularly well-suited for this technique due to their solubility in scCO2.
Research indicates that the solubility of disperse dyes in scCO2 can increase significantly with pressure; for example, solubility can be enhanced by up to 100 times when pressure increases from 15 MPa to 30 MPa scirp.orgsemanticscholar.org. Dye uptake, often measured by the K/S value, is also influenced by process parameters. For wool and silk fibers dyed with disperse dyes at 40°C, K/S values in the range of 20-30 have been reported scirp.orgsemanticscholar.org. Dyeing polyester (B1180765) fiber with scCO2 at 80°C and 240 bar yields results comparable to water dyeing at 120°C, highlighting improved efficiency scirp.org.
The process advancements include the elimination of auxiliary chemicals like dispersants, salts, and carriers, which are typically required in aqueous dyeing 182.160.97mdpi.com. For Nylon 6 fabrics dyed with disperse azo dyes in scCO2, increasing dye concentration from 2% to 6% on weight of fabric (owf) led to higher K/S values, and the dyed fabrics exhibited good fastness properties, including light fastness and antibacterial activity mdpi.com. Similarly, disperse azo dyes applied to polyethylene (B3416737) terephthalate (B1205515) (PET) in scCO2 showed good resistance against common wear and washing conditions mdpi.comnih.gov.
Table 5.4: Supercritical CO2 Dyeing Performance of Disperse Dyes
| Dye/Fiber | Conditions | Dye Uptake (K/S) | Comparison/Advancement | Citation |
| Disperse dye / Wool/Silk | 40°C | mol/g (wool), mol/g (silk) | K/S value 20-30 | scirp.org, semanticscholar.org |
| Disperse dye / Polyester | 80°C, 240 bar | Equivalent to water dyeing at 120°C | Improved efficiency | scirp.org |
| Disperse dye | 353-393 K, 15 MPa to 30 MPa | Solubility increased by 100x | Increased dye solubility | scirp.org, semanticscholar.org |
| Disperse azo dyes / Nylon 6 | Varies (2-6% owf dye conc.) | K/S increased with concentration | Good fastness properties, light fastness, antibacterial activity | mdpi.com |
| Disperse azo dyes / PET | Varies | Good resistance against detergent, perspiration, abrasion, friction | Improved dyeing performance | mdpi.com, nih.gov |
Compound List:
this compound
Disperse Red 1 (DR1)
Disperse Red 2
Disperse Red 60 (DR60)
Poly(methyl methacrylate) (PMMA)
Poly(4-vinylpyridine) (P4VP)
Sol-gel germanium/Ormosil
Nematic Liquid Crystal E7
Poly(methyl-methacrylate-co-glycidyl methacrylate) (PMMA-co-GMA)
Polypyrrole (PPy)
Polyethylene Terephthalate (PET)
Nylon 6
Copper(I) Complexes
Environmental Biotransformation and Remediation Strategies for Disperse Red 118
Microbial Degradation and Decolorization Mechanisms
Biological treatment methods are considered cost-effective and environmentally friendly alternatives for the breakdown of synthetic dyes. These processes utilize the metabolic capabilities of microorganisms to transform the complex dye molecules into simpler, less harmful compounds.
The effectiveness of microbial degradation often relies on the synergistic activities of multiple microorganisms. Bacterial consortia, as well as specific isolated strains, have demonstrated significant potential in decolorizing wastewater containing azo dyes.
A study investigating the degradation of a disperse red azo dye utilized a rhizosphere bacterial consortium composed of isolates identified as Pseudomonas aeruginosa, Lysinibacillus sphaericus, Pseudomonas chengduensis, and Citrobacter freundii. hspublishing.orgjofamericanscience.org This consortium was tested in a dual-chamber system with alternating anaerobic and aerobic cycles. The process achieved a maximum decolorization of 71.95% after 94 hours in the first anaerobic cycle, which increased to 90.51% after the subsequent aerobic cycle. hspublishing.org With further cycles, the final decolorization reached 98.47%, demonstrating the efficiency of combining anaerobic and aerobic conditions to achieve comprehensive dye degradation. hspublishing.orgjofamericanscience.org
Similarly, a microbial consortium was used to evaluate the biodegradation of the commercial azo dye Disperse Red 1 in a pilot-scale anaerobic-aerobic reactor. unesp.br This system achieved 80% decolorization within 60 hours in the anaerobic phase and removed 92% of the chemical oxygen demand (COD) from the effluent. unesp.brresearchgate.net Research on other disperse dyes, such as Disperse Red 167, has identified Paenochrobactrum glaciei as a particularly effective bacterial strain, achieving 84% biodegradation and decolorization of a 50 mg/l dye solution within 24 hours. researchgate.net
The table below summarizes the performance of various bacterial strains and consortia in the degradation of different disperse red dyes.
| Microbial Agent | Target Dye | Decolorization Efficiency | Conditions |
| Rhizosphere Consortium (Pseudomonas, Lysinibacillus, Citrobacter) | Disperse Red | 98.47% | Alternating anaerobic-aerobic cycles |
| Selected Microbial Consortium | Disperse Red 1 | 80% (anaerobic) | Pilot-scale anaerobic-aerobic reactor, 60h |
| Paenochrobactrum glaciei | Disperse Red 167 | 84% | 50 mg/l dye concentration, 24h |
| Aspergillus sp. XJ-2 & Chlorella sorokiniana XJK Consortium | Disperse Red 3B | 98.09% | Optimized co-culture conditions |
This table presents data sourced from multiple studies to illustrate the capabilities of microbial agents in degrading various disperse red dyes. hspublishing.orgjofamericanscience.orgunesp.brresearchgate.netnih.gov
The microbial breakdown of azo dyes is primarily an enzymatic process. The key step is the reductive cleavage of the azo bond (–N=N–), which is responsible for the dye's color. This reaction is catalyzed by enzymes known as azoreductases. researchgate.net
Azoreductases are typically NADH or NADPH-dependent enzymes that transfer electrons to the azo bond, breaking it and forming aromatic amines. This process is often more efficient under anaerobic or anoxic conditions, as oxygen can compete for the reduced electron carriers (like NADH), thereby inhibiting the azoreductase activity.
In addition to azoreductases, other enzymes can play a role in the subsequent degradation of the aromatic amines produced. Oxidative enzymes, such as laccases and peroxidases (e.g., lignin (B12514952) peroxidase, manganese peroxidase), are often employed by fungi and some bacteria to break down these aromatic intermediates. researchgate.netnih.gov For instance, the degradation of Disperse Red 167 by Paenochrobactrum glaciei involves the coordinated action of both reductive (azoreductase) and oxidative (laccase) enzymes. researchgate.net Similarly, a consortium of Aspergillus sp. and Chlorella sorokiniana used lignin peroxidase and manganese peroxidase to degrade Disperse Red 3B. nih.gov
The general metabolic pathway involves two main stages:
Reductive Cleavage: The initial step, usually under anaerobic conditions, where azoreductase breaks the azo bond, leading to decolorization and the formation of intermediate aromatic amines.
Aerobic Degradation: The subsequent stage where the resulting aromatic amines are mineralized into simpler compounds like CO₂, H₂O, and cellular biomass, often through the action of oxidative enzymes. jabsonline.org
Identification and Characterization of Biodegradation Products and Metabolites
To ensure the environmental safety of bioremediation, it is crucial to identify the intermediate and final products of dye degradation. The initial breakdown of azo dyes releases aromatic amines, which can sometimes be more toxic than the parent dye molecule. nih.gov
Advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared Spectroscopy (FTIR) are used to identify these metabolites. jabsonline.org
In the degradation of Disperse Red 167 by Paenochrobactrum glaciei, GC-MS analysis identified two primary intermediate metabolites: '2-chloro-4-nitro-phenylamine' and 'Acetic acid, 2-[(2-acetoxy-ethyl)-(4-amino-3-propionylamino-phenyl)-amino]-ethylester'. researchgate.net Subsequent phytotoxicity tests on wheat seeds confirmed that these metabolites were non-toxic. researchgate.net
For Disperse Red 13, reduction and oxidation reactions produced metabolites including 2-chloro-4-nitro-benzamine, 4-nitro-benzamine, and 2-(ethylphenylamine)-ethanol. nih.gov Studies on Disperse Red 1 degradation by a bacterial consortium also identified an intermediate product with a mass-to-charge ratio (m/z) of 194, formed from the cleavage of a bond between the azo group nitrogen and the substituted aromatic ring. researchgate.net
The following table lists identified metabolites from the degradation of various disperse red dyes.
| Parent Dye | Degrading Agent | Identified Metabolites/Products | Analytical Method |
| Disperse Red 167 | Paenochrobactrum glaciei | 2-chloro-4-nitro-phenylamine; Acetic acid, 2-[(2-acetoxy-ethyl)-(4-amino-3-propionylamino-phenyl)-amino]-ethylester | GC-MS |
| Disperse Red 13 | Reduction/Oxidation | 2-chloro-4-nitro-benzamine; 4-nitro-benzamine; 2-(ethylphenylamine)-ethanol | HPLC-DAD, GC/MS (B15284909) |
| Disperse Red 1 | Bacterial Consortium | Intermediate with m/z 194 | LC-ESI-MS/MS |
This table compiles data on metabolites identified from the breakdown of specific disperse red dyes as reported in scientific literature. researchgate.netresearchgate.netnih.gov
Advanced Oxidation Processes for Disperse Dye Degradation
Advanced Oxidation Processes (AOPs) are chemical treatment methods that rely on the generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH), to degrade persistent organic pollutants. atlantis-press.commdpi.com These methods are effective for treating dye-containing wastewater that is resistant to conventional biological decomposition. atlantis-press.com
Common AOPs include the Fenton process (using Fe²⁺ and H₂O₂), ozonation (O₃), and photocatalysis. atlantis-press.commdpi.com A study on the treatment of Disperse Red 167 using the Fenton process achieved 97.8% spectral absorption coefficient (SAC) removal and 97.7% COD removal under optimal conditions (pH 3, 75 mg/L Fe²⁺, 100 mg/L H₂O₂). researchgate.net When combined with solar light (photo-Fenton), the SAC and COD removal increased to 99.3% and 98.4%, respectively, after 40 minutes of irradiation. researchgate.net
The hydroxyl radical is an extremely powerful and non-selective oxidizing agent that can rapidly break down complex organic molecules. mdpi.com The degradation process initiated by •OH radicals typically involves several mechanisms:
Hydrogen Abstraction: The •OH radical removes a hydrogen atom from the dye molecule, creating an organic radical that undergoes further reactions.
Electrophilic Addition: The radical adds to electron-rich sites on the dye molecule, such as aromatic rings or the azo bond.
Electron Transfer: An electron is transferred from the organic molecule to the hydroxyl radical.
Theoretical studies on azo dyes suggest that degradation by hydroxyl radicals often begins with the cleavage of C-N or N=N bonds, leading to the fragmentation of the molecule. researchgate.net The subsequent attack by more radicals leads to the opening of aromatic rings and eventual mineralization into CO₂, water, and inorganic ions.
Adsorption-Based Removal Technologies
Adsorption is a physical separation process where dye molecules (adsorbate) are removed from the aqueous phase by adhering to the surface of a solid material (adsorbent). encyclopedia.pub It is a widely used and effective technique due to its simplicity and high efficiency. nih.gov
Various materials have been investigated as adsorbents for disperse dyes, with activated carbon being one of the most common due to its high surface area and porous structure. rshanthini.com A study on the removal of Disperse Red 167 using bamboo-based activated carbon reported a removal efficiency of 90.23% under optimized conditions (15.4 h contact time, 50 °C, 12.0 g/L adsorbent dosage). nih.gov The process was found to be spontaneous and endothermic. nih.gov
Other low-cost adsorbents have also been explored. For example, a new adsorbent derived from cotton waste fibers was used to remove Disperse Red 167, showing rapid initial adsorption that slowed as equilibrium was reached. ceon.rs Natural coagulants, such as mucilage from Alcea rosea roots, have also been effective, achieving 86% removal of Disperse Red 60 under optimal pH and temperature conditions. nih.gov
The efficiency of adsorption depends on several factors, including the pH of the solution, temperature, initial dye concentration, and the specific characteristics of the adsorbent material. ceon.rs
Development and Application of Novel Adsorbent Materials
The remediation of wastewater containing synthetic dyes such as Disperse Red 118 is a significant environmental challenge. Adsorption has been identified as a promising technology for dye removal due to its efficiency and low operating cost. mdpi.com Research has focused on the development of novel, low-cost adsorbent materials derived from various natural, waste, or synthetic sources. mdpi.comresearchgate.net These materials are sought for their high adsorption capacity, mechanical robustness, and potential for reusability. mdpi.com
Various studies have demonstrated the efficacy of adsorbents derived from biomass for the removal of disperse dyes. For instance, activated carbon prepared from the biomass plant Euphorbia rigida has been shown to be an effective, low-cost material for adsorbing disperse dyes from effluents. nih.gov The adsorption capacity of this material for Disperse Orange 25 was found to be 118.93 mg/g at 20°C, with the process being well-described by the Langmuir isotherm model and pseudo-second-order kinetics. nih.gov Other natural materials investigated for dye removal include pistachio shells, wood waste, and coir pith. researchgate.netscialert.net
Below is a table summarizing the performance of various novel adsorbents in the removal of different textile dyes, illustrating the range of materials and their efficiencies.
Table 1: Performance of Various Adsorbent Materials for Dye Removal
| Adsorbent Material | Target Dye | Maximum Adsorption Capacity (q_max) (mg/g) | Optimal pH | Reference |
|---|---|---|---|---|
| Activated Carbon (Euphorbia rigida) | Disperse Orange 25 | 118.93 | Not Specified | nih.gov |
| Coir Pith Activated Carbon | Congo Red | Not Specified | 2.0 | scialert.net |
| Water Caltrop Stem Powder | Neutral Red | 113 | Not Specified | researchgate.net |
Molecularly Imprinted Polymers (MIPs) for Selective Preconcentration
Molecularly Imprinted Polymers (MIPs) are synthetic materials designed to act as artificial receptors with high selectivity for a specific target molecule. mdpi.commdpi.com The process involves polymerizing functional monomers and a cross-linking agent in the presence of a template molecule (in this case, the dye). mdpi.com After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and chemical functionality to the target analyte. mdpi.com This "molecular memory" allows MIPs to selectively rebind the target molecule from a complex matrix. mdpi.com
The development of MIPs for the selective preconcentration of disperse dyes has been demonstrated in research, such as the preparation of a magnetic molecularly imprinted polymer (MMIP) for Disperse Red 73, a compound structurally related to this compound. scispace.comnih.gov In that study, acrylonitrile (B1666552) was selected as the functional monomer due to its favorable binding energy with the Disperse Red 73 template. scispace.com The resulting MMIPs exhibited a high degree of selectivity, retaining the target dye more effectively than non-imprinted polymers (NIPs). scispace.comnih.gov The magnetic properties of the core-shell MMIPs, typically composed of a magnetite (Fe₃O₄) core and a polymer shell, facilitate easy separation of the adsorbent from the sample solution using an external magnetic field. mdpi.comscispace.com
This technology offers a significant advantage for environmental analysis and remediation. By selectively preconcentrating the dye, it is possible to remove it from wastewater and subsequently treat a smaller, more concentrated volume, potentially through methods like photoelectrocatalysis, leading to near-complete degradation of the pollutant. scispace.comnih.gov
Table 2: Components for Synthesis of a Magnetic Molecularly Imprinted Polymer for a Disperse Dye
| Component | Function | Example Substance (for Disperse Red 73) | Reference |
|---|---|---|---|
| Template | The target molecule around which the polymer is formed. | Disperse Red 73 | scispace.com |
| Functional Monomer | Interacts with the template to form a stable complex. | Acrylonitrile | scispace.com |
| Cross-linker | Creates a highly cross-linked, stable 3D polymer network. | Ethylene glycol dimethacrylate (EGDMA) | scispace.com |
| Initiator | Starts the polymerization reaction. | 2,2′-Azobisisobutyronitrile (AIBN) | scispace.com |
| Magnetic Core | Provides magnetic properties for easy separation. | Magnetite (Fe₃O₄) nanoparticles | mdpi.comscispace.com |
Environmental Persistence and Transformation Pathways
Disperse dyes, including those of the azo class like this compound, are known for their environmental persistence. scbt.comnih.gov This persistence is largely due to their chemical structure, which is designed to be stable against light and oxidation, and their low water solubility. scialert.netscbt.com Because they are not readily biodegradable, they can remain in the environment for extended periods. scbt.comnih.gov While hydrolysis is not a significant degradation pathway for most disperse dyes, bioaccumulation is not generally expected due to their typically low partition coefficients. scbt.com
The primary degradation pathway for azo dyes under anaerobic or reducing conditions is the reductive cleavage of the azo bond (-N=N-). scbt.com This biotransformation breaks the molecule into its constituent aromatic amines, which may themselves be subject to further degradation. scbt.comnih.gov Studies on other disperse dyes have identified specific transformation products. For example, the biotransformation of Disperse Red 73, 78, and 167 by the enzyme nitroreductase results in the reduction of nitro groups to amine groups. nih.gov Similarly, the reduction and oxidation of Disperse Red 13, another azo dye, yields products such as 2-chloro-4-nitro-benzamine and 4-nitro-benzamine. nih.gov
These findings suggest that the environmental transformation of this compound would likely proceed through similar pathways. The initial step would involve the reductive cleavage of the azo linkage and the reduction of any nitro groups present in its structure, leading to the formation of various aromatic amines. The specific nature of these transformation products is critical, as they can sometimes exhibit different toxicological profiles than the parent dye molecule. nih.govresearchgate.net
Table 3: Potential Transformation Pathways and Products for Azo Dyes
| Transformation Process | Description | Example Reactant Dye | Identified Products | Reference |
|---|---|---|---|---|
| Reductive Cleavage of Azo Bond | The breaking of the -N=N- bond, typically under anaerobic conditions, forming aromatic amines. | Disperse Red 13 | 2-chloro-4-nitro-benzamine, 4-nitro-benzamine | nih.gov |
| Nitro Group Reduction | The conversion of a nitro group (-NO₂) to an amino group (-NH₂) by enzymes like nitroreductase. | Disperse Red 73 | 2-(2-(4-((2-cyanoethyl)(ethyl)amino)phenyl)hydrazinyl)-5-nitrobenzonitrile | nih.gov |
| Oxidation | Reaction often mediated by enzymes (e.g., in the liver) or advanced oxidation processes. | Disperse Red 13 | Sulfate 2-[(4-aminophenyl)ethylamino]-ethanol monohydrate | nih.gov |
Methodological Advancements in Disperse Red 118 Analysis and Detection
Development of Trace Analytical Methods in Complex Environmental Matrices
The detection of Disperse Red 118 at trace levels in complex environmental matrices, such as water and sediment, is critical for assessing its environmental fate and potential impact. As a member of the azo dye class, methods developed for this broader group are often applicable. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a cornerstone technique, offering high sensitivity and selectivity. For instance, methods like solid-phase extraction (SPE) followed by liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) have been successfully used for the analysis of disperse dyes in environmental water samples. researchgate.net These methods can achieve low limits of detection (LOD), often in the nanogram per milliliter (ng/mL) range. researchgate.net
Another innovative approach is the use of direct ionization techniques, which require minimal sample preparation. nih.gov Laser desorption/ionization (LDI) and matrix-assisted laser desorption/ionization (MALDI) coupled with Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR MS) have been employed for the direct detection of textile dyes in environmental water samples. nih.gov This method is advantageous for its speed and reduced sample volume requirements, needing only a few microliters of a water sample without extensive pretreatment. nih.gov For the analysis of solid matrices like soil or sediment, techniques such as pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) can be utilized to identify organic compounds, including dyes, by thermally decomposing the sample to produce smaller, detectable fragments.
Recent developments also include more accessible and field-deployable methods. Smartphone-based colorimetric and spectrophotometric systems are being explored for the rapid in-field determination of contaminants, including azo dyes, in water samples. uomustansiriyah.edu.iq These systems utilize the smartphone's camera and image processing capabilities to quantify the concentration of colored compounds, offering a low-cost and portable alternative for environmental monitoring. uomustansiriyah.edu.iq
Table 1: Advanced Analytical Techniques for Azo Dye Detection in Environmental Samples
| Technique | Sample Matrix | Key Advantages | Typical Limit of Detection (LOD) |
|---|---|---|---|
| SPE-LC-ESI-MS/MS (B15284909) | Water | High sensitivity and selectivity for a wide range of dyes. | 0.01–16.7 ng/mL researchgate.net |
| LDI/MALDI-FT-ICR MS | Water | Rapid, direct analysis with minimal sample preparation. nih.gov | N/A |
| Py-GC-MS | Soil, Sediment | Effective for complex solid matrices; provides structural information. | N/A |
Forensic Analytical Systems for Fiber Dye Identification and Comparison
In forensic science, the identification and comparison of dyes on single textile fibers can provide crucial associative evidence. Analytical methods for this purpose must be sensitive enough to handle minute sample sizes, often just a few millimeters of a single fiber containing nanograms of dye. nih.gov
High-performance liquid chromatography (HPLC) is a primary technique, often coupled with various detectors like photodiode array (PDA), diode array (DAD), and mass spectrometry (MS or MS/MS). nih.gov These systems can separate dye components from an extract and provide characteristic retention times and spectra for identification. The use of tandem mass spectrometry (MS/MS) allows for the structural elucidation of the dye molecule, providing a high degree of specificity. nih.govresearchgate.net For disperse dyes on polyester (B1180765), methods have been developed with detection limits as low as 0.01–1.0 ng/mL, which is sensitive enough for single fibers. nih.gov
Direct analysis techniques that minimize or eliminate sample preparation are highly beneficial in forensics to preserve the evidence. Direct Analysis in Real-Time Mass Spectrometry (DART-MS) is one such ambient ionization method. nih.gov It allows for the direct analysis of a single fiber thread by placing it in a heated gas stream, which desorbs and ionizes the dye molecules for mass analysis. nih.gov This technique is particularly effective for disperse dyes on polyester because they are physically entrapped within the fiber and can be released by the heated gas. nih.gov
Thin-layer chromatography (TLC) remains a valuable and widely used technique in forensic labs for dye analysis due to its simplicity and cost-effectiveness. ojp.govcurtin.edu.au It is often used in conjunction with other methods, such as Raman spectroscopy, to provide complementary chemical information for dye classification and identification. ojp.gov
Table 2: Comparison of Forensic Analytical Systems for Disperse Dye Identification
| Analytical System | Principle | Sample Requirement | Key Advantages |
|---|---|---|---|
| HPLC-DAD/MS/MS | Chromatographic separation followed by spectral and mass analysis. | Single fiber (a few mm) nih.gov | High sensitivity and specificity; provides structural information. nih.govresearchgate.net |
| DART-MS | Direct thermal desorption and ionization from the fiber surface. | Single fiber thread nih.gov | Rapid, minimal sample preparation, preserves evidence. nih.gov |
| TLC | Separation based on differential migration on a stationary phase. | Fiber extract | Simple, cost-effective, good for initial screening. ojp.govcurtin.edu.au |
Optimization of Extraction Techniques from Textile Substrates
The successful analysis of this compound from textile fibers first requires its efficient extraction from the polymer matrix, typically polyester. The choice of solvent and extraction conditions is critical to maximize dye recovery without causing degradation. mdpi.com
Various solvents have been investigated for the extraction of disperse dyes from polyester fibers. Due to the hydrophobic nature of both the dye and the fiber, solvents with low polarity are generally preferred. mdpi.com Commonly used and effective solvents include dimethylformamide (DMF), chlorobenzene, acetonitrile, and methanol/water mixtures. nih.govnih.govmdpi.com Studies have shown that DMF can be a highly effective solvent for extracting a range of disperse dyes. nih.gov
Extraction conditions such as temperature and time are optimized to enhance efficiency. Heating is often employed to swell the polyester fibers, facilitating the release of the entrapped dye molecules. mdpi.com Extraction temperatures can range from 60°C to 130°C. mdpi.com Techniques like ultrasonication can also be used to initiate and aid the extraction process. mdpi.com For forensic applications involving single, millimeter-length fibers, micro-extraction protocols are developed using very small solvent volumes, often in the microliter range, within sealed capillaries to prevent solvent loss. mdpi.com
An environmentally friendly alternative to solvent extraction is the use of supercritical carbon dioxide (ScCO₂). This technique utilizes CO₂ above its critical temperature and pressure, where it exhibits properties of both a liquid and a gas, allowing it to diffuse into the polymer and dissolve the dye. This method avoids the use of organic solvents.
A "reduction clearing" process using agents like sodium dithionite (B78146) is not an extraction method for analysis but a post-dyeing treatment to remove surface dye. p2infohouse.org For analytical purposes, solvent-based methods are standard.
Table 3: Optimized Extraction Methods for Disperse Dyes from Polyester
| Method | Solvent(s) | Typical Conditions | Efficacy |
|---|---|---|---|
| Solvent Extraction | Dimethylformamide (DMF) | Centrifugal filtration | Effective for a range of disperse dyes. nih.gov |
| Solvent Extraction | Chlorobenzene | 100-130°C | Most commonly used solvent in literature. nih.govmdpi.com |
| Solvent Extraction | Acetonitrile | 60°C with ultrasonication | Suitable for HPLC-MS/MS analysis. mdpi.com |
Conclusion and Future Research Trajectories for Disperse Red 118 Chemistry
Synthesis of Novel Disperse Red 118 Derivatives with Enhanced Properties
The chemical structure of this compound, derived from the diazotization of 2,6-Dibromo-4-nitroaniline and coupling with N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine, offers numerous avenues for modification to enhance its properties for specific applications. worlddyevariety.com Future synthetic research will likely focus on strategic molecular engineering to improve dyeing performance, fastness, and introduce novel functionalities.
Key research objectives include:
Improving Dyeing Efficiency and Affinity: The synthesis of novel disperse azo dyes often involves modifying the dye structure to control properties like light absorption and affinity for substrates such as polyester (B1180765). nih.gov For this compound, modifications could involve altering the alkyl chain lengths on the coupling component. Shorter alkyl chains have been shown to improve dyeing efficiency and color fastness by reducing the molecule's size, which facilitates better diffusion into the amorphous pores of polyester fibers. nih.gov
Enhancing Fastness Properties: Introducing different functional groups can significantly impact the fastness properties of disperse dyes. Research on other azo dyes has shown that incorporating aromatic hydroxyl groups can improve light fastness. nih.gov Future work on this compound could explore the introduction of various electron-withdrawing or electron-donating groups to the aromatic rings to enhance interactions with the fiber and improve resistance to washing, light, and perspiration. researchgate.net
Environmentally Friendly Synthesis: A significant trajectory is the development of greener synthetic routes. This includes using solvent-free methods or microwave-assisted synthesis, which can dramatically reduce reaction times and increase yields compared to conventional methods. nih.govmdpi.com Applying these techniques to the synthesis of this compound derivatives could lead to more sustainable manufacturing processes. nih.gov
The facile synthesis of disperse azo dyes provides a straightforward pathway to modify their structures and, consequently, their optical and performance properties. nih.gov By systematically altering the substituents on both the diazo and coupling components of the this compound backbone, researchers can create a new generation of high-performance dyes tailored for advanced textile applications.
Elucidation of Complex Photoinduced Processes for Advanced Optical Materials
The photophysical and photochemical properties of azo dyes like this compound are fundamental to their color and stability, and also underpin their potential use in advanced optical materials. ias.ac.in Future research will focus on a deeper understanding of the complex electronic and structural dynamics that occur upon photoexcitation.
Key areas for investigation include:
Photostability and Degradation Mechanisms: A critical feature for any dye is its photostability. ias.ac.in Research will aim to elucidate the pathways through which this compound degrades under light exposure. Understanding these mechanisms is crucial for designing more robust derivatives. For related dyes, it has been observed that the polymer matrix in which the dye is embedded can influence its photostability, with some polymers offering a photostabilizing effect. ias.ac.in
Photoisomerization Dynamics: Azo dyes are known for their trans-cis photoisomerization, a property that is being explored for applications such as optical data storage. researchgate.net Computational studies on the related Disperse Red 1 have investigated its photoisomerization properties using quantum chemical calculations. researchgate.net Similar research on this compound would involve studying the energy barriers and conformational changes between its isomers, providing insight into its suitability for photosensitive materials.
Nonlinear Optical (NLO) Properties: Azo dyes with strong electron donor-acceptor groups can exhibit significant second-order nonlinear optical properties, making them candidates for use in electro-optic devices. researchgate.net The structure of this compound, featuring a nitro group (acceptor) and an amino group (donor), suggests potential NLO activity. Future work would involve synthesizing derivatives, such as those functionalized with alkoxysilane groups, and incorporating them into organic-inorganic hybrid materials to characterize their NLO response. researchgate.net
By combining steady-state and time-resolved fluorescence spectroscopy with quantum chemical calculations, researchers can build a comprehensive picture of the excited-state dynamics of this compound. researchgate.netresearchgate.net This knowledge is essential for both improving its performance as a textile dye and for engineering new molecules for advanced applications in photonics and optoelectronics.
Sustainable Bioremediation Approaches and Environmental Impact Mitigation
The widespread use of azo dyes in the textile industry results in wastewater discharges that pose a significant environmental challenge due to their recalcitrant nature. jofamericanscience.orgatlantis-press.com Developing sustainable and effective remediation technologies for this compound is a critical area of future research. Bioremediation, which utilizes microorganisms to break down pollutants, is a particularly promising and environmentally friendly approach. journalajee.comaalto.fi
Microbial Degradation: Research has demonstrated that microbial consortia containing bacteria such as Pseudomonas aeruginosa, Lysinibacillus sphaericus, and Citrobacter freundii can effectively decolorize and degrade disperse red dyes. hspublishing.org The degradation mechanism often involves the enzymatic cleavage of the azo bond (-N=N-) under anaerobic conditions by azoreductases, followed by the aerobic degradation of the resulting aromatic amines. nih.govmdpi.com Future studies should focus on isolating and identifying specific microbial strains or consortia highly effective against the specific structure of this compound.
Optimizing Degradation Conditions: The efficiency of microbial degradation is highly dependent on environmental conditions. Studies on other disperse red dyes have shown that factors like glucose concentration and the sequence of anaerobic and aerobic conditions significantly impact the decolorization rate. For instance, a dual anaerobic-aerobic system achieved up to 98.47% decolorization of a disperse red dye. jofamericanscience.orghspublishing.org Future work will involve optimizing these parameters specifically for this compound to develop robust bioreactor systems.
Advanced Oxidation Processes (AOPs): Alongside bioremediation, Advanced Oxidation Processes (AOPs) represent another effective strategy for degrading complex dye molecules. atlantis-press.com AOPs, such as ozonation and Fenton processes, generate highly reactive hydroxyl radicals that can non-selectively oxidize organic pollutants. mdpi.commdpi.com Research could explore the efficacy of various AOPs and hybrid systems (e.g., O3/H2O2) for the complete mineralization of this compound. mdpi.comresearchgate.net
The table below summarizes findings from a study on the bioremediation of a disperse red dye using a rhizosphere bacterial consortium, highlighting the potential for such approaches.
| Condition | Cycle | Time (hours) | Maximum Degradation (%) |
|---|---|---|---|
| Preliminary Test (5% Glucose) | N/A | 72 | 44.17 |
| Preliminary Test (10% Glucose) | N/A | 72 | 56.17 |
| Double-Chamber System | 1st Anaerobic | 94 | 71.95 |
| Double-Chamber System | 1st Aerobic | - | 90.51 |
| Double-Chamber System | 2nd Anaerobic | - | 94.78 |
| Double-Chamber System | 2nd Aerobic | - | 98.47 |
By focusing on these sustainable approaches, the environmental impact associated with the lifecycle of this compound can be significantly mitigated, aligning the textile industry with principles of a circular economy.
Integration of Advanced Analytical and Computational Tools for Comprehensive Understanding
A complete understanding of this compound, from its molecular properties to its environmental fate, necessitates the integration of sophisticated analytical and computational techniques. This synergistic approach allows researchers to predict properties, guide synthesis, and elucidate complex mechanisms that are difficult to probe through experimentation alone.
Computational Chemistry: Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for studying the electronic structure and absorption spectra of azo dyes. researchgate.net For the related Disperse Red 1, DFT has been used to analyze its molecular conformation and interpret its photoabsorption characteristics. researchgate.net Applying these computational methods to this compound and its potential derivatives would enable the prediction of their color, photophysical properties, and reactivity, thereby accelerating the design of new dyes with targeted characteristics.
Advanced Analytical Techniques: The characterization of novel this compound derivatives and their degradation products requires a suite of advanced analytical instruments. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy are essential for confirming molecular structures. researchgate.net For analyzing environmental degradation, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are crucial for identifying the smaller, often more toxic, aromatic amines that can result from the breakdown of the parent dye molecule. nih.gov
Spectroscopic Analysis: UV-visible spectroscopy is fundamental for quantifying decolorization rates in remediation studies and for assessing the dyeing performance on fabrics. nih.govtul.cz The Kubelka-Munk equation, which relates the reflectance of a dyed fabric to its absorption and scattering coefficients, is a key tool for evaluating color strength (K/S values) and optimizing dyeing processes. researchgate.net
The table below details some of the key analytical and computational tools and their specific applications in the study of this compound.
| Tool/Technique | Application | Reference |
|---|---|---|
| Density Functional Theory (DFT) | Predicting molecular structure, electronic properties, and absorption spectra. Guiding the design of novel derivatives. | researchgate.net |
| UV-visible Spectroscopy | Measuring dye concentration, determining maximum absorption wavelength, and quantifying decolorization efficiency in remediation studies. | nih.gov |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifying functional groups and confirming the chemical structure of synthesized dyes and their degradation intermediates. | researchgate.net |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separating and identifying volatile and semi-volatile organic compounds, particularly the aromatic amines produced during bioremediation. | nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidating the detailed molecular structure of novel synthesized dye derivatives. | researchgate.net |
By combining the predictive power of computational modeling with the detailed characterization afforded by advanced analytical methods, future research can adopt a more rational, efficient, and holistic approach to the study of this compound chemistry.
Q & A
Q. Table 1. Optimal Additive Concentrations for this compound Stability
Q. Table 2. Key Stability Metrics Under Stress Conditions
| Condition | Particle Size (nm) | Viscosity (mPa·s) | Surface Tension (mN/m) |
|---|---|---|---|
| Thermal (50°C, 30 days) | 120 ± 15 | 4.2 ± 0.3 | 32.1 ± 1.2 |
| Freeze-Thaw (−20°C/25°C) | 135 ± 20 | 4.5 ± 0.4 | 30.8 ± 1.5 |
| Centrifugal (3000 rpm) | 110 ± 10 | N/A | N/A |
| Data derived from RSC Adv. 2020 . |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
